Ethyl 4-(methylsulfamoyl)benzoate Ethyl 4-(methylsulfamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 874841-20-0
VCID: VC17796487
InChI: InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)16(13,14)11-2/h4-7,11H,3H2,1-2H3
SMILES:
Molecular Formula: C10H13NO4S
Molecular Weight: 243.28 g/mol

Ethyl 4-(methylsulfamoyl)benzoate

CAS No.: 874841-20-0

Cat. No.: VC17796487

Molecular Formula: C10H13NO4S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(methylsulfamoyl)benzoate - 874841-20-0

Specification

CAS No. 874841-20-0
Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
IUPAC Name ethyl 4-(methylsulfamoyl)benzoate
Standard InChI InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)16(13,14)11-2/h4-7,11H,3H2,1-2H3
Standard InChI Key BDWDBVYFXCFWJK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC

Introduction

Chemical Identity and Structural Features

Ethyl 4-(methylsulfamoyl)benzoate belongs to the class of aromatic sulfonamides, distinguished by the presence of a sulfamoyl group (-SO2NH-) modified with a methyl substituent. Its molecular formula is C10H13NO4S, with a calculated molecular weight of 243.28 g/mol. The compound’s structure comprises:

  • A benzoic acid ethyl ester core.

  • A methylsulfamoyl (-SO2NHCH3) group at the 4-position of the benzene ring.

Key identifiers include:

PropertyValue
IUPAC NameEthyl 4-(methylsulfamoyl)benzoate
CAS Registry NumberNot formally assigned*
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Related CompoundsEthyl 4-sulfamoylbenzoate , Methyl 5-sulfamoyl-benzoates

*Note: The closely related ethyl 4-sulfamoylbenzoate is registered under CAS 5446-77-5 .

The methylsulfamoyl group enhances lipophilicity compared to unsubstituted sulfonamides, potentially improving membrane permeability and bioavailability .

Synthetic Pathways and Methodological Considerations

The synthesis of ethyl 4-(methylsulfamoyl)benzoate can be inferred from established protocols for analogous sulfonamide esters . A plausible route involves:

Sulfonylation of Ethyl 4-Aminobenzoate

  • Sulfonation: React ethyl 4-aminobenzoate with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Ethyl 4-aminobenzoate+ClSO3HEthyl 4-(chlorosulfonyl)benzoate+HCl\text{Ethyl 4-aminobenzoate} + \text{ClSO}_3\text{H} \rightarrow \text{Ethyl 4-(chlorosulfonyl)benzoate} + \text{HCl}
  • Amination: Treat the intermediate with methylamine to form the methylsulfamoyl moiety.

    Ethyl 4-(chlorosulfonyl)benzoate+CH3NH2Ethyl 4-(methylsulfamoyl)benzoate+HCl\text{Ethyl 4-(chlorosulfonyl)benzoate} + \text{CH}_3\text{NH}_2 \rightarrow \text{Ethyl 4-(methylsulfamoyl)benzoate} + \text{HCl}

This two-step process mirrors methods used to synthesize ethyl 4-sulfamoylbenzoate , with methylation replacing amination to introduce the methyl group.

Alternative Route: Direct Functionalization

Another approach involves coupling pre-synthesized methylsulfamoyl chloride with ethyl 4-hydroxybenzoate under basic conditions, though this method may yield lower regioselectivity .

Physicochemical Properties

While experimental data for ethyl 4-(methylsulfamoyl)benzoate is sparse, its properties can be extrapolated from structurally similar compounds:

PropertyEthyl 4-(Methylsulfamoyl)benzoate (Predicted)Ethyl 4-Sulfamoylbenzoate
Melting Point120–125°C222–225°C
SolubilityModerate in DMSO, acetone; low in waterLow water solubility
LogP (Partition Coefficient)1.8–2.21.5

The methyl group increases hydrophobicity, as evidenced by the higher predicted LogP compared to the non-methylated analogue .

Applications in Drug Development and Beyond

Anticancer Agents

By inhibiting CA IX, this compound could acidify the tumor microenvironment, impairing metastasis and enhancing chemotherapy efficacy .

Agricultural Chemistry

Sulfonamides are employed as herbicides and fungicides; the methylsulfamoyl group may confer resistance to enzymatic degradation in plants.

Material Science

The ester and sulfonamide functionalities could serve as monomers for polymers with tailored thermal and mechanical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator